molecular formula C6H4ClF3N2O B8696518 1-(4-Chloro-pyrimidin-2-YL)-2,2,2-trifluoro-ethanol

1-(4-Chloro-pyrimidin-2-YL)-2,2,2-trifluoro-ethanol

Cat. No. B8696518
M. Wt: 212.56 g/mol
InChI Key: ISGWZNWZUUWORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-pyrimidin-2-YL)-2,2,2-trifluoro-ethanol is a useful research compound. Its molecular formula is C6H4ClF3N2O and its molecular weight is 212.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-pyrimidin-2-YL)-2,2,2-trifluoro-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-pyrimidin-2-YL)-2,2,2-trifluoro-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Chloro-pyrimidin-2-YL)-2,2,2-trifluoro-ethanol

Molecular Formula

C6H4ClF3N2O

Molecular Weight

212.56 g/mol

IUPAC Name

1-(4-chloropyrimidin-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C6H4ClF3N2O/c7-3-1-2-11-5(12-3)4(13)6(8,9)10/h1-2,4,13H

InChI Key

ISGWZNWZUUWORW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloropyrimidine-2-carbaldehyde (283 mg, 1.99 mmol) was dissolved in tetrahydrofuran (11.4 mL) and cooled to 0° C. Trimethyl(trifluoromethyl)silane (0.37 mL, 2.38 mmol) was added followed by 1 M tetra-n-butylammonium fluoride in tetrahydrofuran (2.38 mL, 2.38 mmol). The ice bath was removed and the reaction was stirred for 1 hour. The reaction was then diluted with water and brine and extracted with ethyl acetate three times. The organic layers were combined and dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting mixture was purified via silica gel chromatography (0-5% methanol in ethyl acetate) to afford the title compound.
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.38 mL
Type
solvent
Reaction Step Four

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